molecular formula C12H18BrNO2S2 B262965 5-bromo-N-cyclooctylthiophene-2-sulfonamide

5-bromo-N-cyclooctylthiophene-2-sulfonamide

Cat. No. B262965
M. Wt: 352.3 g/mol
InChI Key: IXYZYWUPFCMOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-cyclooctylthiophene-2-sulfonamide (known as BCT) is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. BCT is a sulfonamide derivative that belongs to the class of cyclooctylthiophenes.

Mechanism of Action

BCT exerts its therapeutic effects through various mechanisms of action. In cancer research, BCT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. BCT also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation research, BCT reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In neurological disorder research, BCT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function.
Biochemical and Physiological Effects
BCT has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BCT inhibits the growth of tumor cells and reduces tumor volume in animal models. In inflammation research, BCT reduces the production of pro-inflammatory cytokines and improves the symptoms of inflammatory diseases, such as arthritis and colitis. In neurological disorder research, BCT improves cognitive function and reduces neuronal damage in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

BCT has several advantages for lab experiments, including its high potency and selectivity for its target proteins. BCT also has good stability and solubility in organic solvents, making it easy to handle in lab experiments. However, BCT has some limitations, including its low aqueous solubility and poor pharmacokinetic properties, which may limit its use in vivo.

Future Directions

There are several future directions for the research on BCT. One potential direction is to improve its pharmacokinetic properties, such as its bioavailability and half-life, to increase its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its target proteins in different disease models.

Synthesis Methods

BCT can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCT.

Scientific Research Applications

BCT has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BCT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BCT has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, BCT has been shown to have neuroprotective effects and improve cognitive function.

properties

Molecular Formula

C12H18BrNO2S2

Molecular Weight

352.3 g/mol

IUPAC Name

5-bromo-N-cyclooctylthiophene-2-sulfonamide

InChI

InChI=1S/C12H18BrNO2S2/c13-11-8-9-12(17-11)18(15,16)14-10-6-4-2-1-3-5-7-10/h8-10,14H,1-7H2

InChI Key

IXYZYWUPFCMOMW-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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